

# Spectroscopic Analysis of 4-Isopropylthiophenol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Isopropylthiophenol	
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#### Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Isopropylthiophenol, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of published experimental spectra for 4-Isopropylthiophenol, this document utilizes spectral data from its structural analog, 4-isopropylphenol, to illustrate the analytical methodologies and data interpretation. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering crucial insights into the molecular structure and functional groups of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### **Data Presentation**

The following tables summarize the key spectral data obtained for 4-isopropylphenol.

Table 1: <sup>1</sup>H NMR Data for 4-isopropylphenol



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.10	Doublet	2H	Ar-H (ortho to -OH)
6.75	Doublet	2H	Ar-H (meta to -OH)
4.85	Singlet	1H	-OH
2.85	Septet	1H	-CH(CH3)2
1.20	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: <sup>13</sup>C NMR Data for 4-isopropylphenol

Chemical Shift (ppm)	Assignment
153.5	Ar-C-OH
141.0	Ar-C-CH(CH <sub>3</sub> ) <sub>2</sub>
127.5	Ar-CH (ortho to -OH)
115.0	Ar-CH (meta to -OH)
33.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
24.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 3: IR Spectroscopy Data for 4-isopropylphenol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Strong, Broad	O-H stretch
2960	Strong	C-H stretch (aliphatic)
1610, 1510	Medium	C=C stretch (aromatic)
1230	Strong	C-O stretch
830	Strong	p-disubstituted benzene bend



Table 4: Mass Spectrometry Data for 4-isopropylphenol

m/z	Relative Intensity (%)	Assignment
136	100	[M] <sup>+</sup> (Molecular Ion)
121	85	[M - CH <sub>3</sub> ] <sup>+</sup>
93	40	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5 mL) within an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For <sup>1</sup>H NMR, the spectral width is typically -2 to 12 ppm, and for <sup>13</sup>C NMR, it is 0 to 200 ppm. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

#### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is ionized by a 70 eV



electron beam. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrum is recorded over a mass-to-charge (m/z) range of, for example, 40 to 500.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

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